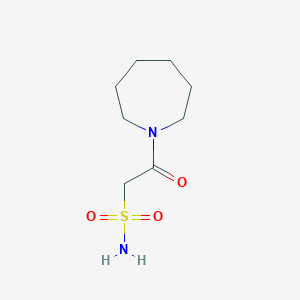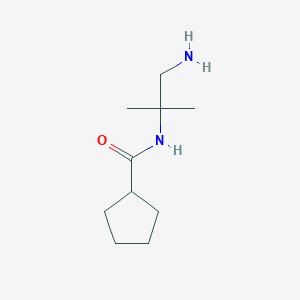
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel catalysts and proceed through proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale synthesis using similar cyclization reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure the desired substitution patterns around the imidazole ring .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with different substitution patterns.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Applications De Recherche Scientifique
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Mécanisme D'action
The mechanism of action of 3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloenzyme studies. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Imidazole: The parent compound of imidazole derivatives, known for its basicity and ability to form hydrogen bonds.
2-Methylimidazole: A derivative with a methyl group at the 2-position, used in the synthesis of pharmaceuticals and agrochemicals.
4(5)-Methylimidazole: Another methyl-substituted imidazole, known for its role in the Maillard reaction and as a flavoring agent.
Uniqueness
3-Amino-2-methyl-1-(1-methyl-1H-imidazol-2-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it a valuable compound in the synthesis of complex molecules and in various applications across different fields .
Propriétés
Formule moléculaire |
C8H15N3O |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
3-amino-2-methyl-1-(1-methylimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H15N3O/c1-6(5-9)7(12)8-10-3-4-11(8)2/h3-4,6-7,12H,5,9H2,1-2H3 |
Clé InChI |
DJQKETNELRAHLT-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=NC=CN1C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,3A,6a-trimethyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B13189636.png)


![Ethyl 3-(hydroxymethyl)-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13189662.png)
![1-[5-(Trifluoromethyl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B13189666.png)

![(1Z)-N-Cyclopropyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13189682.png)
![Methyl 2-[4-(3-cyanophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13189686.png)

amine](/img/structure/B13189698.png)

